![molecular formula C22H22ClN3O2S B3001659 2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide CAS No. 887223-95-2](/img/structure/B3001659.png)

2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

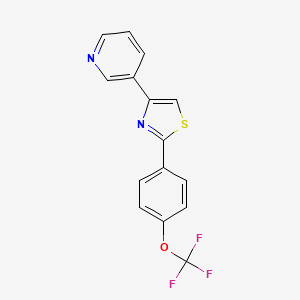

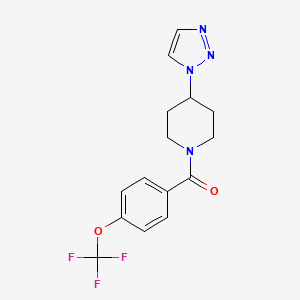

The compound is a complex organic molecule that contains several functional groups, including a chlorophenoxy group, a methyl group, a pyrazole ring, and a thieno ring . Compounds with these functional groups are often involved in various biological activities .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar compounds, such as hydrazine-coupled pyrazoles, are synthesized using elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques like X-ray crystallography .Chemical Reactions Analysis

The compound, due to its functional groups, might undergo various chemical reactions. For instance, pyrazole compounds are known to participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Typically, properties such as solubility, melting point, boiling point, and reactivity can be predicted based on the functional groups present in the molecule .Scientific Research Applications

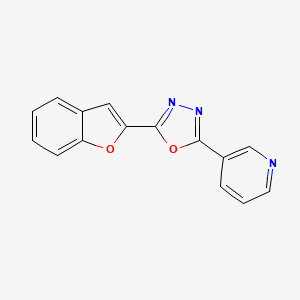

Agricultural Herbicide

This compound is structurally related to a class of phenoxy carboxylic acid selective hormone herbicides widely used in crop fields. It can potentially be used to control broadleaf weeds in cereal crops, grasslands, and non-crop areas due to its selective toxicity .

Plant Growth Regulation

Research suggests that related compounds can affect the physiological and metabolic activities of plants. This compound could be explored for its effects on plant growth regulation, potentially reducing damage from herbicide drift in sensitive crops like cotton .

Environmental Risk Assessment

The compound’s analogs have been assessed for environmental risks, particularly their impact on non-target aquatic plants. This compound could be used in studies to understand its environmental footprint and develop strategies for its safe use .

Adsorption and Removal of Contaminants

Similar compounds have been studied for their ability to be adsorbed onto various materials. This suggests that the compound could be used in water treatment processes to remove herbicide residues from water bodies .

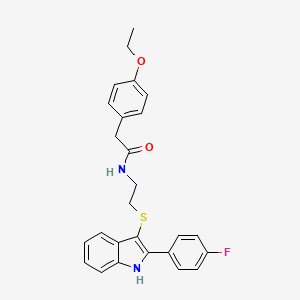

Antileishmanial and Antimalarial Applications

Compounds with similar structures have shown significant activity against parasitic diseases such as leishmaniasis and malaria. This compound could be synthesized and tested for its potential as an antiparasitic agent .

Molecular Docking Studies

The compound’s structure makes it a candidate for molecular docking studies to predict its interaction with biological targets. This can lead to the discovery of new drug candidates or the elucidation of biological pathways .

Mechanism of Action

Target of Action

It is known that pyrazole-bearing compounds, which this compound is a derivative of, have diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, it can be inferred that the targets could be related to the causative agents of these diseases, namely Leishmania strains and Plasmodium strains .

Mode of Action

It is known that pyrazole derivatives have been shown to display superior antipromastigote activity, which suggests that they may interfere with the life cycle of the leishmania parasite .

Biochemical Pathways

Given the antileishmanial and antimalarial activities of pyrazole derivatives, it can be inferred that the compound may affect the biochemical pathways related to the survival and replication of leishmania and plasmodium parasites .

Result of Action

The result of the compound’s action is likely to be the inhibition of the growth and replication of Leishmania and Plasmodium parasites, given the antileishmanial and antimalarial activities of pyrazole derivatives . This could potentially lead to the alleviation of the symptoms associated with leishmaniasis and malaria.

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-chlorophenoxy)-2-methyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN3O2S/c1-14-4-8-16(9-5-14)26-20(18-12-29-13-19(18)25-26)24-21(27)22(2,3)28-17-10-6-15(23)7-11-17/h4-11H,12-13H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPBIIMUBLSKEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)OC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-chlorophenoxy)-2-methyl-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[1-oxo-2-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxyacetate](/img/structure/B3001576.png)

![N-(3-chloro-4-methylphenyl)-4,11,13-trimethyl-3,7,8,10-tetraazatricyclo[7.4.0.0^{2,7}]trideca-1,3,5,8,10,12-hexaen-6-amine](/img/structure/B3001578.png)

![N1-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B3001579.png)

![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)cyclopropane-1-carboxylic acid](/img/structure/B3001580.png)

![5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B3001582.png)

![(2E)-4,4,4-trifluoro-N-methyl-3-oxo-N-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}butanamide](/img/structure/B3001594.png)